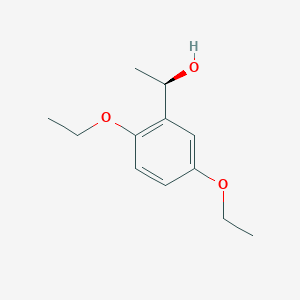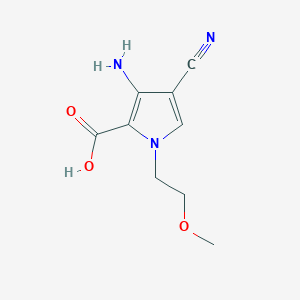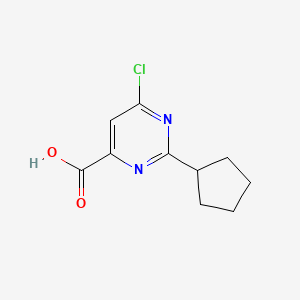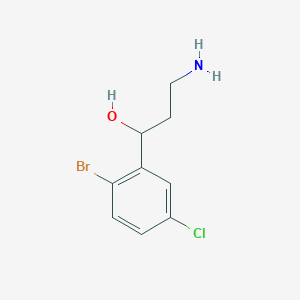
(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butyl group, a cyclobutyl ring, and a carbamate functional group. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the tert-butyl group: This step involves the alkylation of the cyclobutyl ring with tert-butyl halide under basic conditions.
Formation of the carbamate group: This is typically done by reacting the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tert-butyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Substituted carbamates or ureas can be formed.
Scientific Research Applications
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
(S)-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE: The enantiomer of the compound, which may have different biological activity.
Cyclobutyl carbamates: Compounds with similar structural features but different substituents.
Tert-butyl carbamates: Compounds with a tert-butyl group and a carbamate functional group but different ring structures.
Uniqueness
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE is unique due to its specific combination of a chiral center, a cyclobutyl ring, and a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
InChI Key |
FNKKVIQAHDYTJT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1CCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)

![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)

![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
![4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13176239.png)
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
![N-[3-(Aminomethyl)phenyl]-2-methylbutanamide](/img/structure/B13176250.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13176251.png)

